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4-Fluoro MBZP: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	4-fluoro MBZP	
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This document provides an in-depth technical overview of **4-fluoro MBZP** (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance (NPS) of the benzylpiperazine class. This guide is intended for researchers, scientists, and drug development professionals, compiling the current knowledge on its chemical properties, synthesis, pharmacology, and analytical characterization.

Introduction

4-fluoro MBZP is a fluorinated analog of methylbenzylpiperazine (MBZP), a stimulant drug.[1] [2] First identified in June 2023 by an Australian drug checking service, it has since been detected in drug materials in the United States.[1][2] Structurally similar to benzylpiperazine (BZP), **4-fluoro MBZP** is presumed to exhibit stimulant properties by modulating monoaminergic systems.[1] This document synthesizes the available technical information to support research and forensic applications related to this compound.

Chemical and Physical Properties

4-fluoro MBZP is a synthetic molecule belonging to the piperazine chemical class. Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.



Property	Value	Reference
Formal Name	1-[(4-fluorophenyl)methyl]-4- methyl-piperazine	
Synonyms	4-Fluoro-MBZP, 4-Fluoro- Methylbenzylpiperazine	
CAS Number	144734-44-1	_
Chemical Formula	C12H17FN2	
Molecular Weight	208.28 g/mol	
Appearance	Green tablet (as found in seized samples)	
Purity (as reference standard)	≥98%	
Solubility (hydrochloride salt)	Soluble in PBS (pH 7.2) (≥10mg/mL), Sparingly soluble in DMSO (1-10 mg/mL)	<u> </u>
Storage	-20°C	-

Synthesis

While a specific synthetic protocol for **4-fluoro MBZP** has not been published, a plausible and common method for the synthesis of N-benzylpiperazine analogs involves the nucleophilic substitution of a benzyl halide with a piperazine derivative.

Proposed Synthetic Pathway

The synthesis of **4-fluoro MBZP** can be envisioned as a two-step process starting from commercially available reagents.





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A plausible synthetic route to **4-fluoro MBZP**.

Experimental Protocol (Hypothetical)

Materials:

- 1-methylpiperazine
- · 4-fluorobenzyl chloride
- Potassium carbonate (K2CO3)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

• To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).



- Stir the mixture at room temperature for 15 minutes.
- Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous acetonitrile dropwise to the stirring mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **4-fluoro MBZP**.

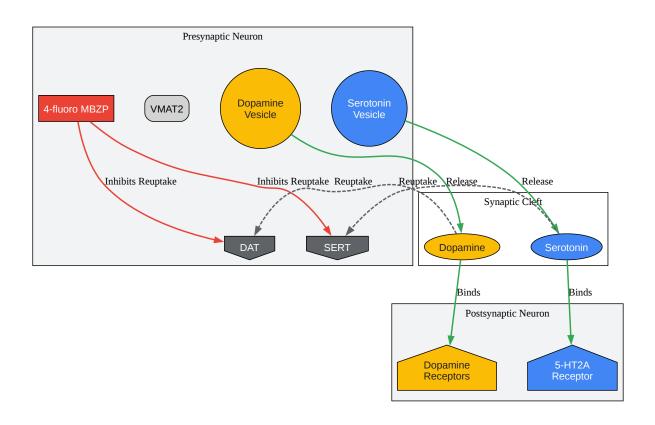
Pharmacology

The specific pharmacological profile of **4-fluoro MBZP** has not been extensively studied. However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a monoamine releasing agent and reuptake inhibitor.

Proposed Mechanism of Action

4-fluoro MBZP is expected to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. It may also exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2 subfamily.





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Presumed mechanism of action of 4-fluoro MBZP.

Comparative Pharmacological Data of Benzylpiperazine Analogs



Due to the lack of specific quantitative data for **4-fluoro MBZP**, the following table presents data for the parent compound, benzylpiperazine (BZP), to provide a comparative context for its likely pharmacological activity.

Compound	Target	Action	Potency (IC50 or Ki, nM)	Reference
Benzylpiperazine (BZP)	DAT	Reuptake Inhibition	~134	
NET	Reuptake Inhibition	~203		
SERT	Reuptake Inhibition	~2,880		
5-HT1A Receptor	Agonist	~2,000	_	
5-HT2A Receptor	Agonist	~3,000		
5-HT2C Receptor	Agonist	~1,000	_	
α2-Adrenergic Receptor	Antagonist	~1,000		

Note: The potency values are approximate and compiled from various sources. The actual values for **4-fluoro MBZP** may differ.

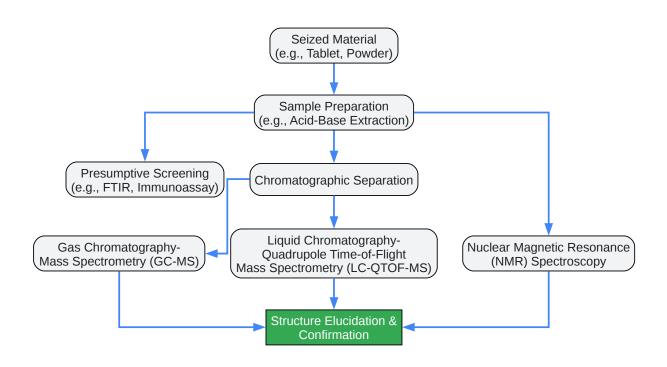
Analytical Characterization

The identification and confirmation of **4-fluoro MBZP** in seized materials have been performed using a combination of analytical techniques. A reference standard is commercially available, facilitating its identification in forensic laboratories.

Analytical Methods

A comprehensive analytical workflow is necessary for the unambiguous identification of **4-fluoro MBZP**.





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A typical workflow for the analysis of **4-fluoro MBZP**.

Experimental Protocols for Analysis

The following are generalized protocols based on the methods cited in the literature for the analysis of **4-fluoro MBZP** and related new psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: An acid-base extraction is typically performed on the sample material.
- Instrumentation: An Agilent 5975 Series GC/MSD or similar.
- GC Conditions:



- Column: A non-polar column, such as a DB-5MS or equivalent.
- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C
 - Scan Range: 40-550 amu.
- Data Analysis: The resulting mass spectrum is compared to a reference standard or a spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

- Instrumentation: An Agilent 6520 Q-TOF LC/MS or similar.
- LC Conditions:
 - Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.
 - Flow Rate: 0.5 mL/min.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Capillary Voltage: 4000 V.



Fragmentor Voltage: 120 V.

Gas Temperature: 350 °C.

Scan Range: 50-1000 m/z.

 Data Analysis: The accurate mass measurement of the protonated molecule [M+H]+ and its fragmentation pattern are used for identification.

Toxicology and Legal Status

Toxicology: To date, **4-fluoro MBZP** has not been detected in toxicology cases. The toxicological properties have not been evaluated, but given its presumed stimulant effects, adverse effects associated with sympathomimetic stimulants are possible.

Legal Status: As of the date of this document, **4-fluoro MBZP** is not a scheduled substance in the United States. However, its legal status is subject to change.

Conclusion

4-fluoro MBZP is a recently emerged novel psychoactive substance with a presumed stimulant mechanism of action similar to other benzylpiperazine derivatives. While its pharmacology and toxicology are not yet well-characterized, the availability of analytical reference standards and published analytical methods will aid in its detection and study. Further research is needed to fully elucidate its pharmacological profile, abuse potential, and toxicological risks to inform public health and regulatory responses.

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